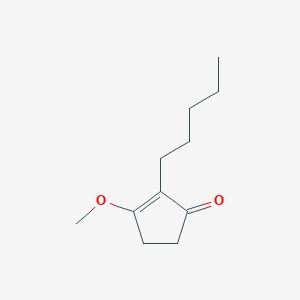
2-Pentyl-3-methoxy-2-cyclopentenone
Cat. No. B8441209
M. Wt: 182.26 g/mol
InChI Key: OWWCKPRCKYKFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07897802B2
Procedure details


The air in a reactor (a volume of 0.3 L) was preliminarily replaced with nitrogen at ordinary pressure. The reactor was charged with 13.5 g (70 mmol) of a 28% methanol solution of sodium methoxide and 140 ml of absolute methanol. Thereto was added 6.6 g (50 mmol) of dimethyl malonate, and the mixture was stirred for 30 minutes at 25° C. Thereto was added 6.6 g (36 mmol) of 2-pentyl-3-methoxy-2-cyclopentenone, and the mixture was heated under reflux for 24 hours in a nitrogen atmosphere. The resulting mixture was ice-cooled and neutralized by gradually adding 6.1 ml of concentrated hydrochloric acid, and methanol was distilled off. Thereto were added 50 ml of water and 100 ml of toluene, and then the mixture was stirred sufficiently and allowed to stand to separate the organic phase. The toluene in the organic phase was distilled off in vacuo followed by vacuum distillation, yielding methyl(2-pentyl-3-keto-1-cyclopentenyl-)acetate (a compound in which R22 represents an n-pentyl group, and R23 represents a methyl group in the above formula (15)). Gas chromatographic analysis showed that the yield of methyl(2-pentyl-3-keto-1-cyclopentenyl-)acetate relative to 2-pentyl-3-methoxy-2-cyclopentenone was 90%.




Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



Identifiers


|
REACTION_CXSMILES
|
C[O-].[Na+].[C:4](OC)(=O)[CH2:5][C:6]([O:8][CH3:9])=[O:7].[CH2:13]([C:18]1C(=O)[CH2:20][CH2:21][C:22]=1[O:23]C)[CH2:14][CH2:15][CH2:16][CH3:17].Cl>CO>[CH3:9][O:8][C:6](=[O:7])[CH2:5][C:4]1[CH2:20][CH2:21][C:22](=[O:23])[C:18]=1[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
6.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)C=1C(CCC1OC)=O
|
Step Three
|
Name
|
|
|
Quantity
|
6.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
25 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 30 minutes at 25° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The air in a reactor (a volume of 0.3 L) was preliminarily replaced with nitrogen at ordinary pressure
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 24 hours in a nitrogen atmosphere
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Thereto were added 50 ml of water and 100 ml of toluene
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred sufficiently
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the organic phase
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The toluene in the organic phase was distilled off in vacuo
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by vacuum distillation
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(CC1=C(C(CC1)=O)CCCCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
